molecular formula C7H5NO3 B2609992 Methyl 2-ethynyl-1,3-oxazole-4-carboxylate CAS No. 839697-74-4

Methyl 2-ethynyl-1,3-oxazole-4-carboxylate

Cat. No.: B2609992
CAS No.: 839697-74-4
M. Wt: 151.121
InChI Key: LTCGGWPHKYTTOA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-ethynyl-1,3-oxazole-4-carboxylate typically involves the reaction of α-haloketones with formamide or the Van Leusen reaction with aldehydes and TosMIC . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

Methyl 2-ethynyl-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

This compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine . In medicinal chemistry, oxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . Methyl 2-ethynyl-1,3-oxazole-4-carboxylate can be used as an intermediate in the synthesis of new chemical entities with potential therapeutic applications. Additionally, it may be utilized in the development of new materials and catalysts in industrial processes.

Comparison with Similar Compounds

Methyl 2-ethynyl-1,3-oxazole-4-carboxylate can be compared with other oxazole derivatives such as Methyl 5-amino-2-[(3-chlorophenyl)amino]-1,3-oxazole-4-carboxylate. While both compounds share the oxazole core structure, their substituents and resulting biological activities differ. This compound is unique due to its ethynyl group, which imparts distinct chemical properties and reactivity. Other similar compounds include oxaprozin, mubritinib, and aleglitazar, each with their own specific applications and biological activities .

Properties

IUPAC Name

methyl 2-ethynyl-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c1-3-6-8-5(4-11-6)7(9)10-2/h1,4H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCGGWPHKYTTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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